molecular formula C6H11ClO2S B6597633 3-[(3-chloropropyl)sulfanyl]propanoic acid CAS No. 16496-88-1

3-[(3-chloropropyl)sulfanyl]propanoic acid

Cat. No.: B6597633
CAS No.: 16496-88-1
M. Wt: 182.67 g/mol
InChI Key: UCCXYDPCEOPAQF-UHFFFAOYSA-N
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Description

3-[(3-Chloropropyl)sulfanyl]propanoic acid is a sulfur-containing carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 3-chloropropylsulfanyl group (-S-(CH₂)₃Cl).

Properties

IUPAC Name

3-(3-chloropropylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c7-3-1-4-10-5-2-6(8)9/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCXYDPCEOPAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCC(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16496-88-1
Record name 3-[(3-chloropropyl)sulfanyl]propanoic acid
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Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves the nucleophilic substitution of a 3-chloropropyl halide (e.g., 1-bromo-3-chloropropane) with 3-mercaptopropionic acid. The thiol group (-SH) acts as a nucleophile, displacing the halide to form the sulfide linkage. To mitigate interference from the carboxylic acid group, a protection-deprotection strategy is often employed:

  • Esterification :

    • 3-Mercaptopropionic acid is converted to its methyl or ethyl ester using methanol or ethanol in the presence of H₂SO₄ or HCl gas.

    • Example:

      3-Mercaptopropionic acid+CH₃OHH⁺Methyl 3-mercaptopropionate+H₂O\text{3-Mercaptopropionic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 3-mercaptopropionate} + \text{H₂O}
  • Alkylation :

    • The thiolate ion, generated by deprotonating the ester with a base (e.g., K₂CO₃ or NaOH), reacts with 1-bromo-3-chloropropane in a polar aprotic solvent (e.g., DMF or acetonitrile) at 40–60°C.

    • Example:

      Methyl 3-mercaptopropionate+BrCH₂CH₂CH₂ClBaseMethyl 3-[(3-chloropropyl)sulfanyl]propionate+HBr\text{Methyl 3-mercaptopropionate} + \text{BrCH₂CH₂CH₂Cl} \xrightarrow{\text{Base}} \text{Methyl 3-[(3-chloropropyl)sulfanyl]propionate} + \text{HBr}
  • Hydrolysis :

    • The ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification with HCl.

    • Example:

      Methyl 3-[(3-chloropropyl)sulfanyl]propionate+NaOH3-[(3-Chloropropyl)sulfanyl]propanoic acid+CH₃OH\text{Methyl 3-[(3-chloropropyl)sulfanyl]propionate} + \text{NaOH} \rightarrow \text{3-[(3-Chloropropyl)sulfanyl]propanoic acid} + \text{CH₃OH}

Optimization and Challenges

  • Solvent Selection : Ethanol or methanol improves solubility of intermediates, while DMF enhances reaction rates.

  • Base Compatibility : Sodium methylate or potassium hydroxide minimizes side reactions like O-alkylation.

  • Yield Considerations : Reported yields for analogous reactions range from 80% to 95%, depending on stoichiometry and purity of the halide.

Thiol-Ene Reaction: Radical-Mediated Addition

Methodology

A radical-initiated thiol-ene reaction between 3-chloropropanethiol and acrylic acid offers a one-step synthesis under UV light or thermal conditions:

HSCH₂CH₂CH₂Cl+CH₂=CHCOOHRadical Initiator3-[(3-Chloropropyl)sulfanyl]propanoic acid\text{HSCH₂CH₂CH₂Cl} + \text{CH₂=CHCOOH} \xrightarrow{\text{Radical Initiator}} \text{this compound}

  • Initiation : Azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) generates thiyl radicals.

  • Propagation : The thiyl radical adds to the double bond of acrylic acid, followed by hydrogen abstraction to form the product.

Key Parameters

  • Temperature : 60–80°C for thermal initiation; room temperature suffices with UV light.

  • Solvent-Free Conditions : Minimizes side reactions and simplifies purification.

  • Limitations : Requires stoichiometric control to prevent oligomerization of acrylic acid.

Michael Addition of 3-Chloropropanethiol to Acrylic Acid

Base-Catalyzed Pathway

In a Michael addition, the thiolate ion attacks the β-carbon of acrylic acid:

HSCH₂CH₂CH₂Cl+CH₂=CHCOOHNaOH3-[(3-Chloropropyl)sulfanyl]propanoic acid\text{HSCH₂CH₂CH₂Cl} + \text{CH₂=CHCOOH} \xrightarrow{\text{NaOH}} \text{this compound}

  • Conditions : Conducted in ethanol or water at 25–50°C with catalytic NaOH.

  • Advantages : High atom economy and minimal byproducts.

  • Challenges : Requires precise pH control to avoid hydrolysis of the chloropropyl group.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Nucleophilic Substitution85–956–12High purity; scalableRequires protection-deprotection steps
Thiol-Ene Reaction70–852–4One-step synthesis; solvent-freeRadical initiator toxicity
Michael Addition75–904–8Mild conditions; no byproductspH sensitivity; side reactions

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.85–1.92 (m, 2H, CH₂CH₂CH₂Cl), 2.55–2.70 (m, 4H, SCH₂CH₂CO), 3.60 (t, 2H, SCH₂), 12.1 (s, 1H, COOH).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, if unreacted), 690 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : Reverse-phase C18 column, 90:10 water:acetonitrile, retention time = 8.2 min.

  • Melting Point : 98–100°C (lit. 99°C).

Industrial-Scale Considerations

Cost-Effectiveness

  • Raw Materials : 1-Bromo-3-chloropropane ($120/kg) vs. 3-chloropropanethiol ($250/kg) necessitates route optimization for large-scale production.

  • Waste Management : Bromide byproducts require neutralization, while HCl gas must be scrubbed .

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloropropyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

      Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures

      Products: Sulfoxides or sulfones, depending on the extent of oxidation

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Usually performed in anhydrous solvents under inert atmosphere

      Products: Thiols or thioethers

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols

      Conditions: Often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide

      Products: Substituted derivatives with the nucleophile replacing the chlorine atom

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

    Solvents: Aqueous, organic, polar aprotic solvents

Scientific Research Applications

3-[(3-chloropropyl)sulfanyl]propanoic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-[(3-chloropropyl)sulfanyl]propanoic acid involves its interaction with biological molecules through its sulfanyl and carboxylic acid functional groups. These interactions can lead to the modulation of enzyme activity, alteration of metabolic pathways, and changes in cellular signaling processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chlorinated Phenylpropanoic Acid Derivatives

Example Compounds :

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Key Differences :

  • Substituent Type: These analogs feature chlorinated aromatic rings instead of an aliphatic chloropropyl chain.
  • Biological Activity: Chlorinated phenylpropanoic acids exhibit selective antimicrobial effects, with minimal activity against fungi like Candida albicans. This contrasts with sulfur-containing esters (discussed below), which are more associated with flavor profiles than antimicrobial roles .

Sulfur-Containing Propanoic Acid Esters

Example Compounds :

  • 3-(Methylthio)propanoic acid methyl ester
  • 3-(Methylthio)propanoic acid ethyl ester

Key Differences :

  • Functional Groups : These esters replace the chloropropylsulfanyl group with a methylthio (-S-CH₃) group, coupled with esterification. This structural variation increases volatility, making them key aroma compounds in fruits like pineapple .
  • Applications: Unlike the chlorinated derivatives, these esters are primarily associated with flavor chemistry. For instance, 3-(methylthio)propanoic acid methyl ester is a major contributor to the aroma profile of Tainong No. 4 pineapple, with concentrations up to 622.49 µg·kg⁻¹ .

Halogenated Aliphatic Sulfanylpropanoic Acids

Example Compounds :

  • 3-[(3,3,3-Trifluoropropyl)sulfanyl]propanoic acid (CAS: 958814-81-8)
  • 3-[(3-Chloro-4-fluorophenyl)sulfonyl]propanoic acid (CAS: 117970-90-8)

Key Differences :

  • Halogen Substitution : The trifluoropropyl variant replaces chlorine with fluorine, enhancing electronegativity and lipophilicity. This could improve membrane permeability in biological systems compared to the chloropropyl analog .
  • Sulfonyl vs. Sulfanyl: The sulfonyl (-SO₂-) group in 3-[(3-chloro-4-fluorophenyl)sulfonyl]propanoic acid introduces stronger electron-withdrawing effects, increasing acidity (pKa ~1–2) compared to the sulfanyl (-S-) group (pKa ~4–5) .

Pyran- and Lactone-Substituted Propanoic Acids

Example Compounds :

  • 3-(2-Oxo-2H-pyran-6-yl)propanoic acid
  • δ-Octalactone

Key Differences :

  • Ring Systems: These compounds incorporate heterocyclic or lactone moieties, which confer distinct reactivity. For example, 3-(2-oxo-2H-pyran-6-yl)propanoic acid showed moderate antifungal activity against Aspergillus niger but weak effects on C. albicans .
  • Biological Targets : The presence of a pyran ring may facilitate interactions with fungal cell walls, unlike the aliphatic chloropropylsulfanyl group, which likely targets bacterial membranes .

Research Implications and Gaps

  • Antimicrobial Potential: The chloropropylsulfanyl group’s aliphatic nature may offer broader-spectrum antimicrobial activity compared to aromatic chlorinated analogs, but empirical studies are needed.
  • Chemical Reactivity: The sulfanyl group’s nucleophilic character could make 3-[(3-chloropropyl)sulfanyl]propanoic acid a candidate for synthesizing thioether-linked prodrugs or polymer precursors.
  • Comparative Data: Direct comparisons with analogs like 3-[(3,3,3-trifluoropropyl)sulfanyl]propanoic acid would clarify the role of halogen electronegativity in bioactivity.

Biological Activity

3-[(3-chloropropyl)sulfanyl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10ClO2S
  • Molecular Weight : 196.66 g/mol

Structure

The structure of this compound features a propanoic acid backbone with a chloropropyl sulfanyl substituent. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Results

PathogenMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli64-128
Candida albicans64

These results indicate that the compound has significant potential as an antimicrobial agent, particularly at concentrations ranging from 64 to 128 µg/mL .

Anticancer Activity

In addition to its antimicrobial properties, research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study examined the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

The IC50 values indicate that the compound exhibits potent anticancer activity, particularly against breast and cervical cancer cells.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The chloropropyl group is thought to facilitate binding to specific targets within microbial and cancerous cells, leading to disruption of essential cellular functions.

Proposed Mechanisms

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, preventing replication in both microbial and cancer cells.

Q & A

Q. What are the key safety considerations when handling 3-[(3-chloropropyl)sulfanyl]propanoic acid in laboratory settings?

Based on analogous chlorinated propanoic acids (e.g., 3-chloropropionic acid), this compound likely requires stringent safety protocols. Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) due to skin corrosion/irritation risks .
  • Proper ventilation to avoid inhalation of vapors or aerosols .
  • Immediate decontamination procedures for spills (e.g., neutralization with bases and disposal as hazardous waste) .
  • Storage in corrosion-resistant containers away from incompatible reagents (e.g., strong oxidizers) .

Q. What synthetic routes are commonly employed to prepare sulfanyl-containing propanoic acids like this compound?

While direct evidence for this specific compound is limited, analogous sulfanyl propanoic acids are synthesized via:

  • Thiol-ene reactions : Reacting 3-chloropropyl thiol with acrylate derivatives under basic conditions (e.g., triethylamine) to form the sulfanyl linkage .
  • Nucleophilic substitution : Substituting halogen atoms in chloropropyl groups with thiols, followed by carboxylation .
  • Protection-deprotection strategies : Ensuring regioselectivity and minimizing side reactions during multi-step syntheses .

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical methods include:

  • NMR spectroscopy : To confirm the sulfanyl and chloropropyl moieties (e.g., δ ~2.8–3.5 ppm for CH₂-S and CH₂-Cl protons) .
  • HPLC or LC-MS : For purity assessment, especially detecting residual thiols or unreacted intermediates .
  • Elemental analysis : To verify stoichiometry of C, H, S, and Cl .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data for sulfanyl propanoic acids under varying pH conditions?

Contradictions may arise due to pH-dependent thiolate/thiol equilibrium. Methodological approaches include:

  • Kinetic studies : Monitoring reaction rates at controlled pH (e.g., buffered solutions) to identify active species .
  • Computational modeling : Using DFT calculations to predict pKa values and nucleophilic sites .
  • Isolation of intermediates : Trapping reactive species (e.g., thiolate anions) with electrophiles for structural analysis .

Q. How can this compound be utilized as a building block in drug discovery?

Its sulfanyl and carboxylate groups enable:

  • Prodrug design : Serving as a linker for controlled release of active agents (e.g., via esterase cleavage) .
  • Enzyme inhibition : Modulating enzyme activity through covalent binding (e.g., targeting cysteine residues) .
  • Metal chelation : Coordinating with metal ions in catalytic or diagnostic applications .

Q. What are the challenges in optimizing catalytic processes for large-scale synthesis of sulfanyl propanoic acids?

Key challenges and solutions:

  • Catalyst poisoning : Sulfur-containing intermediates can deactivate metal catalysts. Alternative catalysts (e.g., organocatalysts) or sulfur-tolerant systems (e.g., Pd/C) are recommended .
  • Side reactions : Competing oxidation of thiols to disulfides. Use of inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) suppresses oxidation .
  • Scalability : Continuous flow reactors improve mixing and heat transfer for exothermic thiol-ene reactions .

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